Chiral Purity: (3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid vs. (3S,4R)-Enantiomer as Determined by Chiral HPLC
The (3R,4S)-enantiomer, synthesized via the patented route in CN111072543B, achieves a chiral purity of ≥99% as determined by chiral HPLC [1]. In contrast, commercially available (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid (CAS 2165847-01-6) is typically supplied at a minimum purity of 97% . The 2% minimum difference in chiral purity is significant for pharmaceutical intermediate applications where enantiomeric impurity can propagate into the final drug substance and must be controlled to ICH Q3A thresholds.
| Evidence Dimension | Chiral Purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥99% chiral purity (Patent CN111072543B) |
| Comparator Or Baseline | (3S,4R)-4-ethylpyrrolidine-3-carboxylic acid (CAS 2165847-01-6): 97% minimum purity (Achemblock) |
| Quantified Difference | ≥2% higher chiral purity for the (3R,4S)-enantiomer |
| Conditions | Chiral HPLC analysis; patent CN111072543B route |
Why This Matters
For procurement of a key pharmaceutical intermediate, the ≥2% higher chiral purity directly translates to lower downstream purification burden and reduced risk of batch rejection due to enantiomeric impurity limits.
- [1] Patent CN111072543B. Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound. Data extracted from patent and BenchChem summary. View Source
